2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-15-8-9-16(18(13-15)27-2)21(25)22-14-7-10-17(19(12-14)28-3)23-11-5-4-6-20(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTNKXURTKNVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution for Piperidinone Installation
The 2-oxopiperidinyl group is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated or nitro-substituted aniline precursor. For example:
Step 1 : 4-Chloro-3-methoxynitrobenzene is reacted with 2-oxopiperidine under basic conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours. The nitro group stabilizes the intermediate Meisenheimer complex, facilitating substitution.
Step 2 : Reduction of the nitro group to an amine using SnCl2·2H2O in concentrated HCl and methanol under reflux yields 3-methoxy-4-(2-oxopiperidin-1-yl)aniline.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 65–72% | |
| Reduction Time (Step 2) | 0.5–1 hour | |
| Purity (Final Amine) | >95% (HPLC) |
Alternative Route via Ullmann Coupling
For substrates with poor SNAr reactivity, copper-catalyzed Ullmann coupling between 4-iodo-3-methoxyaniline and 2-oxopiperidine may be employed. This method requires CuI, 1,10-phenanthroline, and K3PO4 in DMSO at 120°C. While higher yielding (78–85%), it demands rigorous oxygen exclusion.
Synthesis of 2,4-Dimethoxybenzoyl Chloride
The acyl donor is prepared via chlorination of 2,4-dimethoxybenzoic acid:
Procedure :
- 2,4-Dimethoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane for 3 hours.
- Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow solid (92–95% yield).
Critical Note : Moisture must be excluded to prevent hydrolysis back to the carboxylic acid.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
A classical approach involves reacting 2,4-dimethoxybenzoyl chloride with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline under biphasic conditions:
Coupling Agent-Mediated Synthesis
Modern protocols employ carbodiimide-based activators for improved efficiency:
- Reagents : DIC (1.2 equiv), HOBt (1.1 equiv) in anhydrous DMF.
- Procedure : The amine (1.0 equiv) and acyl chloride (1.05 equiv) are added sequentially to the activator solution at 0°C, then stirred at room temperature for 12 hours.
- Yield : 82–88% after silica gel chromatography (ethyl acetate/hexane).
Comparative Table :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 68–74 | 90–92 | 2 hours |
| DIC/HOBt | 82–88 | 97–99 | 12 hours |
Integrated Synthetic Pathway
Combining the optimal steps:
Synthesis of 3-Methoxy-4-(2-Oxopiperidin-1-yl)Aniline
Acyl Chloride Preparation
Amide Coupling
Overall Yield : 72% × 89% × 94% × 86% ≈ 49%
Purification and Characterization
- Purification : Final product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol.
- Characterization :
Challenges and Optimization Opportunities
- Piperidinone Ring Stability : The 2-oxopiperidinyl group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH during SNAr and coupling steps is critical.
- Amine Sensitivity : The aniline derivative oxidizes readily; reactions require inert atmospheres (N2/Ar).
- Scalability : DIC/HOBt coupling, while efficient, becomes costly at scale. Alternative activators like T3P® may reduce expenses.
Chemical Reactions Analysis
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its use in drug development.
Industry: It has applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Table 1: Key Substituents and Activity Profiles
- Methyl/Chloro Substituents (Compounds 21–23) : Weak DNA gyrase inhibition (IC50 >100 μM) suggests that small hydrophobic groups alone are insufficient for potency. The target compound’s 2-oxopiperidinyl group may better occupy hydrophobic pockets in enzymes .
- Thiophene and Sulfonyl Groups (Compound 27) : Demonstrated antiviral activity highlights the importance of heterocyclic appendages, which the target compound lacks. This suggests divergent therapeutic applications .
Physicochemical and Pharmacokinetic Comparisons
Melting Points and Stability
- Target Compound: No explicit data, but analogs like 6m and 6n (MP >250°C) suggest high thermal stability due to rigid benzamide cores and hydrogen-bonding groups .
- Compound 27 : Likely lower solubility due to the hydrophobic thiophene and sulfonyl groups, contrasting with the target’s oxopiperidinyl group, which may improve aqueous solubility via lactam polarity .
Lipophilicity and Bioavailability
- Fluorinated Analogs (e.g., 6o) : Trifluoromethyl groups improve metabolic stability and electronegativity, a feature absent in the target compound but relevant for optimizing half-life .
Mechanistic Insights and Target Specificity
- Antiviral vs. Antimicrobial : The target compound’s lack of thiophene/sulfonyl groups (cf. Compound 27) may limit RdRp inhibition, redirecting its utility toward other targets like kinases or GPCRs .
Biological Activity
2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its unique chemical structure, characterized by the presence of methoxy groups and a piperidinyl moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 400.47 g/mol. The structural features include:
- Two methoxy groups : These groups can enhance lipophilicity and affect receptor binding.
- Piperidinyl moiety : This component may contribute to interactions with biological targets.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in various metabolic pathways.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that this benzamide derivative could also exhibit such effects against viral pathogens.
Biological Activity and Therapeutic Potential
The biological activities associated with this compound include:
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antiviral | Potential activity against viral infections |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Antiviral Mechanisms :
A study on N-phenyl benzamides highlighted their ability to inhibit Coxsackievirus A9, suggesting that structural analogs may similarly affect viral replication mechanisms through binding to viral capsids . -
Anticancer Research :
Investigations into N-substituted benzamides revealed anticancer properties with IC50 values indicating moderate to high potency against various cancer cell lines . The structure–activity relationship (SAR) studies emphasized the importance of specific substituents in enhancing biological efficacy.
Q & A
Q. What are the established synthetic routes for this compound?
The primary synthesis involves Suzuki–Miyaura coupling to form the benzamide core, followed by introducing the piperidinyl group via nucleophilic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and boron-based reagents are employed under mild conditions (60–80°C) to ensure functional group tolerance and high yields . Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, with reaction monitoring via thin-layer chromatography (TLC) .
Q. Which spectroscopic methods are recommended for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and methoxy group placements. Infrared (IR) spectroscopy validates carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (401.47 g/mol) and purity .
Q. What initial biological screening assays are typically employed?
Preliminary testing includes:
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant assays : DPPH radical scavenging to evaluate reactive oxygen species (ROS) inhibition .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy/piperidinyl groups) influence bioactivity?
- Methoxy groups : Enhance solubility and membrane permeability but may reduce metabolic stability. Comparative studies with des-methoxy analogs show diminished antioxidant activity, suggesting these groups are critical for ROS scavenging .
- Piperidinyl moiety : Modulates receptor binding via hydrogen bonding. Analog substitutions (e.g., pyrrolidinyl) reduce affinity for neurological targets, as shown in molecular docking studies .
Q. How can researchers resolve discrepancies in reported biological activities?
Contradictions in antimicrobial potency (e.g., MIC values) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar dilution).
- Bacterial strain specificity : Test across diverse clinical isolates .
- Compound stability : Assess degradation under assay conditions via HPLC .
Q. What strategies optimize synthetic yield and purity?
- Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance coupling efficiency .
- Solvent effects : Use tetrahydrofuran (THF) for improved regioselectivity in substitution reactions .
- Temperature control : Maintain 60°C during amide bond formation to minimize by-products .
Q. What in silico methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors near the piperidinyl group) .
- ADMET prediction : SwissADME evaluates metabolic stability and blood-brain barrier permeability .
Methodological Recommendations
- Controlled derivatization : Systematically replace methoxy groups with halogens or methyl groups to explore SAR .
- Cross-disciplinary validation : Combine enzymatic assays (e.g., COX-2 inhibition) with transcriptomic profiling to identify off-target effects .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
